8-Methylpyrido[2,3-b]pyrazine
Overview
Description
8-Methylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 8th position of the pyridine ring
Mechanism of Action
Target of Action
It is known to be an important organic synthesis intermediate, used in the synthesis of various organic compounds such as pesticides, drugs, and dyes .
Mode of Action
It is synthesized through various methods, one of which involves methylation of 2,3-dipyridylpyrazine .
Result of Action
It is known to be used in the synthesis of various organic compounds, suggesting it may have diverse effects depending on the specific compound it is incorporated into .
Action Environment
Safety data sheets suggest that it should be stored in a cool, dry place, indicating that temperature and humidity may affect its stability .
Biochemical Analysis
Biochemical Properties
8-Methylpyrido[2,3-b]pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA, making it useful in electrochemical DNA sensing . The nature of these interactions often involves binding to specific sites on the biomolecules, which can alter their function or activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antioxidant and antiurease activities in vitro . These effects suggest that this compound can modulate cellular responses to oxidative stress and enzyme activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with DNA can result in changes in the electrical properties of the sensor, which can be measured to determine the presence or concentration of DNA in a sample . This indicates that this compound can act as a molecular probe in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it could potentially cause toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its application in pharmacological studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect its localization and accumulation, influencing its biochemical activity.
Subcellular Localization
This compound’s subcellular localization is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its functional roles within the cell.
Preparation Methods
The synthesis of 8-Methylpyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. This method typically includes the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures of the synthesized compounds . Additionally, density functional theory (DFT) computations are often employed to obtain spectroscopic and electronic properties of the compounds .
Chemical Reactions Analysis
8-Methylpyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
8-Methylpyrido[2,3-b]pyrazine has several scientific research applications. These compounds have been investigated for their antioxidant and antiurease activities, making them valuable in the fields of medicinal chemistry and materials science .
Comparison with Similar Compounds
8-Methylpyrido[2,3-b]pyrazine can be compared with other similar compounds, such as 3-methylpyrido[2,3-b]pyrazine and other pyrido[2,3-b]pyrazine derivatives . These compounds share a similar core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
8-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGKUHOENGEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652751 | |
Record name | 8-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023817-02-8 | |
Record name | 8-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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